5-(3-methoxy-4-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
89250-10-2 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(3-methoxy-4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-4-7(8-5-11-6-12-8)2-3-9(10)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
MBACXRBTOLNPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 3 Methoxy 4 Nitrophenyl 1h Imidazole
Vibrational Spectroscopic Analysis (FT-IR, Raman) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. For 5-(3-methoxy-4-nitrophenyl)-1H-imidazole, the spectra are expected to be a composite of the vibrations from the imidazole (B134444) ring, the substituted phenyl ring, and the interconnecting C-C and C-N bonds.
The FT-IR spectrum of imidazole-containing compounds is characterized by several key vibrational modes. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3500-3200 cm⁻¹. The C=N stretching vibration within the imidazole ring is expected around 1680-1610 cm⁻¹. For instance, in various substituted imidazoles, these bands are prominent and their precise position is influenced by the nature of the substituents. nih.govrsc.org
The aromatic C-H stretching vibrations of the phenyl ring are anticipated to be observed in the 3100-3000 cm⁻¹ region. The nitro group (NO₂) introduces strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found near 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. In 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the NO₂ stretching bands are observed at 1513 cm⁻¹ and 1336 cm⁻¹. rsc.org
The methoxy (B1213986) group (-OCH₃) will contribute its own characteristic vibrations. The C-H stretching of the methyl group is expected around 2950-2850 cm⁻¹. A strong C-O stretching vibration is typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. In related methoxyphenyl-substituted imidazoles, these C-O stretching bands are clearly identifiable. rsc.org
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The symmetric breathing modes of the phenyl and imidazole rings would be prominent in the Raman spectrum. The symmetric NO₂ stretching vibration is also expected to be Raman active.
Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Imidazole | N-H Stretch | 3500-3200 (broad) | Weak |
| Imidazole | C=N Stretch | 1680-1610 | 1680-1610 |
| Phenyl Ring | C-H Stretch | 3100-3000 | 3100-3000 |
| Phenyl Ring | C=C Stretch | 1600-1450 | 1600-1450 |
| Nitro Group | Asymmetric NO₂ Stretch | 1550-1500 | Weak |
| Nitro Group | Symmetric NO₂ Stretch | 1370-1330 | 1370-1330 |
| Methoxy Group | C-H Stretch | 2950-2850 | 2950-2850 |
| Methoxy Group | Asymmetric C-O Stretch | 1275-1200 | Weak |
Note: The values in this table are based on typical ranges for the specified functional groups and data from analogous compounds. nih.govrsc.orgresearchgate.netnih.govrsc.org
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
UV-Visible Spectroscopy for Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of this compound is anticipated to be dominated by π→π* transitions within the aromatic systems and intramolecular charge transfer (ICT) transitions. The imidazole ring itself exhibits absorption in the UV region. However, the presence of the highly conjugated nitrophenyl group will significantly influence the absorption profile, likely shifting the absorption maxima to longer wavelengths (a bathochromic shift).
The attachment of a strong electron-withdrawing group like the nitro group and an electron-donating group like the methoxy group to the phenyl-imidazole system can lead to a pronounced ICT character. This ICT is expected to occur from the methoxy-substituted phenyl ring and the imidazole ring (as donors) to the nitro group (as an acceptor). In similar donor-π-acceptor systems, this results in a strong absorption band in the near-UV or visible region. For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol shows absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net The presence of the nitro group in the target molecule is expected to further red-shift these transitions.
Fluorescence Quantum Yield Determinations and Emission Spectra
Many imidazole derivatives are known to exhibit fluorescence. researchgate.net The emission properties of this compound will be intrinsically linked to its absorption characteristics. Following excitation at the absorption maximum, the molecule is expected to relax to the ground state via radiative decay, i.e., fluorescence. The emission spectrum is generally a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift).
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and environment. The presence of the nitro group, which is known to be a fluorescence quencher in many organic molecules, may lead to a relatively low quantum yield for this compound. This quenching can occur through enhanced intersystem crossing to the triplet state or other non-radiative decay pathways.
Solvent Effects on the Photophysical Behavior of Imidazole Derivatives
The photophysical properties of molecules with significant ICT character are often sensitive to the polarity of the solvent. In polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent. This leads to a red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases, a phenomenon known as solvatochromism. It is therefore anticipated that the fluorescence emission maximum of this compound will shift to longer wavelengths in more polar solvents.
Aggregation-Induced Emission (AIE) Characteristics of Imidazole Systems
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay channels. While not all imidazole derivatives exhibit AIE, it is a property that has been observed in some substituted imidazole systems. The potential for AIE in this compound would depend on its specific solid-state packing and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamics
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in this compound.
In the ¹H NMR spectrum, the protons of the imidazole ring are expected to appear as distinct signals. The N-H proton of the imidazole is typically observed as a broad singlet in the downfield region (δ 10-13 ppm), although its position and broadness can be affected by the solvent and concentration. nih.govrsc.org The other two protons on the imidazole ring would appear in the aromatic region (δ 7-8.5 ppm).
The protons of the 3-methoxy-4-nitrophenyl group will give rise to a characteristic pattern in the aromatic region. The methoxy group protons (-OCH₃) will appear as a sharp singlet around δ 3.8-4.0 ppm. rsc.org The aromatic protons will be split according to their coupling with neighboring protons.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole N-H | 10.0 - 13.0 (broad s) | - |
| Imidazole C-H | 7.0 - 8.5 | 115 - 145 |
| Phenyl C-H | 7.0 - 8.5 | 110 - 130 |
| Methoxy -OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |
| Phenyl C-NO₂ | - | ~150 |
Note: The values in this table are based on typical ranges and data from analogous compounds. The exact chemical shifts and coupling constants would need to be determined experimentally. nih.govrsc.orgresearchgate.netnih.gov
Proton (¹H) NMR and Carbon (¹³C) NMR for Connectivity Analysis
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for determining the molecular structure of organic compounds. These techniques provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the establishment of the compound's connectivity.
For This compound , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the imidazole and the substituted phenyl rings, as well as the methoxy group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic rings will appear in the downfield region (typically 6-8 ppm) due to the deshielding effect of the ring currents. The protons of the imidazole ring will also have characteristic shifts. The methoxy group protons will appear as a sharp singlet in the upfield region (around 3-4 ppm).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the imidazole ring, and the methoxy group will be in characteristic regions, confirming the carbon skeleton of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole CH | 7.0 - 8.0 | 115 - 140 |
| Imidazole NH | 10.0 - 13.0 (broad) | - |
| Phenyl CH | 7.0 - 8.5 | 110 - 150 |
| Methoxy OCH₃ | 3.8 - 4.0 | 55 - 60 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on the solvent and other experimental conditions. Specific, experimentally determined data for this compound is not currently available in the public domain.
Two-Dimensional NMR Techniques for Complex Structure Elucidation
While ¹H and ¹³C NMR provide fundamental structural information, complex molecules often require more advanced techniques for unambiguous assignment of all signals. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for this purpose.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the phenyl ring.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its attached carbon.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the phenyl ring to the imidazole ring.
The application of these 2D NMR techniques would be crucial for the complete and unambiguous structural elucidation of This compound .
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR provides information about the local environment of nuclei in a crystalline or amorphous solid. For This compound , ssNMR could be used to:
Determine the number of crystallographically inequivalent molecules in the unit cell.
Characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms.
Probe intermolecular interactions, such as hydrogen bonding, in the solid state.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
The absolute connectivity of the atoms.
The planarity of the imidazole and phenyl rings.
The details of the crystal packing, including intermolecular interactions like hydrogen bonding and π-π stacking, which govern the solid-state properties of the material.
Interactive Data Table: Hypothetical X-ray Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Note: The above data is hypothetical and serves as an example of the type of information obtained from an X-ray diffraction experiment. No published crystal structure for this compound is currently available.
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of a compound and for studying its fragmentation patterns. In an ESI-MS experiment, the molecule is ionized, typically by protonation, to form a molecular ion ([M+H]⁺).
For This compound , the ESI-MS spectrum would show a prominent peak corresponding to its molecular weight plus the mass of a proton. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the molecular formula.
Furthermore, by inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information as the molecule breaks apart at its weakest bonds. The fragmentation of the imidazole ring and the loss of the nitro and methoxy groups would produce a unique fingerprint for this compound.
Interactive Data Table: Predicted ESI-MS Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 220.07 | Molecular Ion |
| [M-NO₂]⁺ | 174.08 | Loss of nitro group |
| [M-CH₃O]⁺ | 189.06 | Loss of methoxy group |
Note: The predicted m/z values are based on the calculated molecular formula C₁₀H₉N₃O₃. The actual fragmentation pattern can be more complex and provides detailed structural insights.
Theoretical and Computational Investigations of 5 3 Methoxy 4 Nitrophenyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 5-(3-methoxy-4-nitrophenyl)-1H-imidazole. These theoretical methods provide a microscopic view of the molecule, offering data that is often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Ground State Properties and Electronic Structure
Density Functional Theory (DFT) has been widely employed to investigate the ground state properties and electronic structure of imidazole (B134444) derivatives. For compounds with similar structural motifs, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry. mdpi.com These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through DFT. These parameters are fundamental to understanding the molecule's stability and chemical behavior.
Ab Initio Molecular Orbital Calculations for Energy Minima and Transition States
Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, are utilized to determine the energy minima and transition states of molecules. These calculations are crucial for understanding reaction mechanisms and conformational stability. By mapping the potential energy surface, researchers can identify the most stable conformations of this compound and the energy barriers for conversion between them.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.govorientjchem.org In related imidazole derivatives, the HOMO is often localized on the imidazole ring and electron-donating substituents, while the LUMO is typically found on electron-withdrawing groups like the nitrophenyl moiety. orientjchem.org
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available for specific compound |
| LUMO Energy | Data not available for specific compound |
| HOMO-LUMO Energy Gap | Data not available for specific compound |
Note: Specific values for this compound are not available in the reviewed literature. The table serves as a template for the type of data generated in FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule, allowing for the identification of electrophilic and nucleophilic reactive sites. nih.gov In MEP maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For molecules containing nitro and methoxy (B1213986) groups, the oxygen atoms of the nitro group typically exhibit a strong negative potential, making them likely sites for electrophilic interaction. orientjchem.orgnih.gov The hydrogen atoms of the imidazole ring's N-H group often show a positive potential. orientjchem.org
Atomic Charge Distribution Analysis (Mulliken Population Analysis)
Table 2: Mulliken Atomic Charges
| Atom | Charge |
|---|---|
| Specific atom (e.g., N1) | Data not available |
| Specific atom (e.g., C5) | Data not available |
| Specific atom (e.g., O(nitro)) | Data not available |
Note: This table illustrates the format of data from a Mulliken population analysis. Specific values for the title compound are not publicly available.
Theoretical Spectroscopic Data Prediction (IR, UV-Vis, NMR)
Quantum chemical calculations are also used to predict the spectroscopic signatures of a molecule, which can be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. mdpi.comepstem.net These calculations help in the assignment of the various vibrational modes, such as the stretching and bending of different functional groups, including the N-H and C-H bonds of the imidazole ring, the C-O bond of the methoxy group, and the N-O bonds of the nitro group. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of a π→π* or n→π* nature. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govepstem.net These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. epstem.netmdpi.com
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Values |
|---|---|
| IR (cm⁻¹) | Data not available |
| UV-Vis (λmax, nm) | Data not available |
| ¹H NMR (ppm) | Data not available |
| ¹³C NMR (ppm) | Data not available |
Note: This table is a template for theoretical spectroscopic data. No specific predicted data for this compound was found in the literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its dynamic behavior, conformational flexibility, and how it interacts with its environment, such as solvent molecules.
The simulation would model the molecule's movements by calculating the forces between atoms and using these forces to predict their subsequent positions. This allows for the exploration of the molecule's conformational landscape, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. Key areas of investigation would include the rotational freedom around the single bond connecting the phenyl and imidazole rings and the orientation of the methoxy and nitro substituents.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water), researchers can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent, which are crucial for understanding its solubility and behavior in solution.
Tautomerism Studies of the Imidazole Ring in this compound
The imidazole ring is known for its ability to exist in different tautomeric forms, where a hydrogen atom shifts between the two nitrogen atoms. This is a critical aspect of its chemistry and biological function. Computational studies are essential to determine the relative stability of these tautomers and the mechanisms of their interconversion.
Gas Phase Tautomeric Equilibria and Relative Stabilities
In the gas phase, without the influence of a solvent, the intrinsic stability of the different tautomers of this compound can be calculated. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to optimize the geometry of each tautomer and calculate its electronic energy. The tautomer with the lower calculated energy would be predicted as the more stable form in the gas phase. The energy difference between the tautomers allows for the calculation of the equilibrium constant for the tautomerization process.
Solvent Effects on Tautomeric Preferences (Implicit and Explicit Solvent Models)
The presence of a solvent can significantly influence which tautomer is more stable. pesquisaonline.netmdpi.com Computational models can account for these effects in two primary ways:
Implicit Solvent Models (e.g., Polarizable Continuum Model - PCM): These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. sigmaaldrich.comresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation alongside the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can preferentially stabilize one tautomer over another. researchgate.net
Calculations would be performed in various solvents to predict how the tautomeric equilibrium shifts with solvent polarity.
Proton Transfer Mechanisms in Imidazole Tautomerization
Tautomerization involves the transfer of a proton from one nitrogen to the other. Computational chemistry can elucidate the pathway of this transfer. nih.gov This involves locating the transition state structure—the highest energy point along the reaction coordinate—between the two tautomers. The energy of this transition state determines the activation energy barrier for the tautomerization. nih.govuq.edu.au Studies have shown that this process can occur directly (an intramolecular 1,3-proton shift) or be assisted by solvent molecules, which can act as a bridge to facilitate the proton transfer, often lowering the activation barrier significantly. nih.govnih.gov
Reactivity Indices and Prediction of Reaction Regioselectivity
Conceptual Density Functional Theory (DFT) provides tools to predict the reactivity of a molecule. Reactivity indices are calculated to identify which atoms in the molecule are most likely to participate in chemical reactions.
Fukui Functions and Dual Descriptor Analysis
Fukui functions and the dual descriptor are local reactivity indices that reveal the most reactive sites within a molecule for different types of chemical attack.
Fukui Function (f(r)): This function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify:
Nucleophilic attack sites: Regions where the molecule is most likely to accept an electron (indicated by the f+(r) function).
Electrophilic attack sites: Regions where the molecule is most likely to donate an electron (indicated by the f-(r) function).
Dual Descriptor (Δf(r)): This descriptor is derived from the Fukui functions and provides a clearer, unambiguous prediction of reactivity. A positive value for the dual descriptor at an atomic site indicates it is electrophilic (prone to nucleophilic attack), while a negative value indicates it is nucleophilic (prone to electrophilic attack). nih.gov
For this compound, these calculations would predict the most probable sites for reactions such as alkylation, acylation, or electrophilic substitution on either the imidazole or the nitrophenyl ring system. The analysis would likely highlight the nucleophilic character of the imidazole nitrogens and the electrophilic character of the phenyl ring, influenced by the electron-withdrawing nitro group.
Computational Prediction of Electrophilic and Nucleophilic Sites
The prediction of electrophilic and nucleophilic sites in a molecule is crucial for understanding its reactivity and interaction with other chemical species. This is often achieved through the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. In molecules analogous to this compound, the MEP analysis consistently reveals specific patterns of charge distribution. For instance, in related nitro-substituted pyrazole (B372694) derivatives, the nitro groups are identified as centers for electrophilic attacks. nih.gov This suggests that in this compound, the nitro group (-NO2) would be a region of high electron density, making it a likely site for electrophilic interactions. Conversely, the hydrogen atoms of the imidazole ring typically exhibit positive electrostatic potential, marking them as probable sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
The distribution of HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of a molecule. In computational studies of various imidazole derivatives, the HOMO is often localized on the imidazole ring and any electron-donating substituents, while the LUMO is concentrated on the electron-withdrawing groups and the aromatic system. researchgate.net
For this compound, it is anticipated that the HOMO would be primarily located on the imidazole ring and the methoxy-substituted phenyl ring, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be centered on the nitrophenyl moiety, particularly the nitro group, which is a strong electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. In similar push-pull chromophores, this intramolecular charge transfer from the donor (methoxy-phenyl and imidazole) to the acceptor (nitrophenyl) is a key feature. researchgate.net
| Parameter | Predicted Location/Characteristic | Rationale based on Analogous Compounds |
| Electrophilic Sites | Nitro group oxygen atoms, Imidazole nitrogen atoms | High electron density regions identified in MEP analysis of similar nitro-aromatic and imidazole compounds. nih.gov |
| Nucleophilic Sites | Imidazole N-H proton, Aromatic protons | Regions of positive electrostatic potential in MEP studies. |
| HOMO Localization | Imidazole ring, Methoxy-substituted phenyl ring | Electron-donating character of these moieties. ijrar.orgresearchgate.net |
| LUMO Localization | Nitrophenyl group (especially the nitro group) | Strong electron-withdrawing nature of the nitro group. researchgate.netresearchgate.net |
| Charge Transfer | From methoxy-phenyl and imidazole to nitrophenyl | Push-pull nature of the substituents. researchgate.net |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is primarily determined by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups attached to a π-conjugated system (the phenyl and imidazole rings) in this compound strongly suggests that it would exhibit significant NLO properties. This "push-pull" architecture is a well-established strategy for designing molecules with high hyperpolarizability.
Theoretical studies on various imidazole and pyrazole derivatives confirm this hypothesis. For instance, a DFT study on Y-shaped imidazole-based chromophores demonstrated that the elongation of the π-linker and the presence of strong donor-acceptor groups significantly enhance the NLO response. researchgate.net Another study on pyrene-imidazole derivatives reported a high first hyperpolarizability (β) value, attributed to the delocalization of π-electrons and the charge transfer between donor and acceptor moieties. researchgate.net
Calculations of the first hyperpolarizability (β) for similar nitro-substituted compounds have shown values significantly higher than that of urea, a standard reference material for NLO properties. nih.govresearchgate.net For example, a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were found to be potential candidates for NLO applications due to their high hyperpolarizability values. nih.gov
The theoretical evaluation of the NLO properties of this compound would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using DFT methods. Based on the data from analogous compounds, it is expected that the title compound would possess a large β value, making it a promising candidate for NLO materials.
| NLO Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| First Hyperpolarizability (β) | Expected to be high | Presence of a strong push-pull system (methoxy donor, nitro acceptor) across a π-conjugated framework, a known design principle for high β values. nih.govresearchgate.netresearchgate.net |
| Dipole Moment (μ) | Expected to be significant | Asymmetry in charge distribution due to the donor and acceptor groups. |
| Polarizability (α) | Expected to be high | Presence of a delocalized π-electron system. |
| Potential Application | Candidate for NLO materials | High predicted hyperpolarizability. nih.govresearchgate.net |
Coordination Chemistry and Catalytic Applications of 5 3 Methoxy 4 Nitrophenyl 1h Imidazole Analogues
Imidazole (B134444) as a Ligand in Metal Complex Formation
Imidazole and its derivatives are highly effective ligands in coordination chemistry due to the presence of two nitrogen atoms: a basic pyridinic nitrogen (N3) that readily coordinates to metal ions, and a pyrrolic nitrogen (N1) that can be deprotonated to form imidazolate anions, which can bridge metal centers. wikipedia.orgresearchgate.net The electronic properties of the imidazole ring can be tuned by the introduction of substituents, which in turn influences the coordination behavior and the properties of the resulting metal complexes. researchgate.net
Synthesis and Characterization of Metal-Imidazole Complexes
The synthesis of metal-imidazole complexes is typically achieved through the reaction of a suitable metal salt with the imidazole-containing ligand in an appropriate solvent. acs.orgrsc.orgtandfonline.com Hydrothermal and solvothermal methods are often employed to obtain crystalline products suitable for single-crystal X-ray diffraction analysis. acs.org
Characterization of these complexes involves a combination of analytical techniques. Elemental analysis provides the empirical formula of the complex. acs.orgtandfonline.com Spectroscopic methods such as Infrared (IR) and UV-Visible spectroscopy are used to probe the coordination environment of the metal ion. tandfonline.comresearchgate.net In IR spectra, a shift in the C=N stretching vibration of the imidazole ring upon coordination to a metal ion is typically observed. tandfonline.com UV-Visible spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. tandfonline.com X-ray photoelectron spectroscopy (XPS) can be used to determine the oxidation state of the metal ion in the complex. mdpi.com
For instance, a series of metal-organic coordination polymers were synthesized using the tripodal ligand 1,3,5-tri(1H-imidazol-4-yl)benzene (H3L) with various dicarboxylic acids and metal salts such as MnCl2, ZnSO4, and Co(NO3)2. acs.org The resulting complexes were characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction. acs.org Similarly, another study reported the synthesis and characterization of six new metal-organic coordination polymers using the ligand 1,4-di(1H-imidazol-4-yl)benzene (L) with different multi-carboxylic acids and metal salts. rsc.org
Coordination Modes and Geometries of Imidazole-Metal Interactions
The imidazole ligand can coordinate to metal ions in several ways. The most common mode is through the pyridinic nitrogen atom (N3), acting as a monodentate ligand. wikipedia.org When the pyrrolic proton is removed, the resulting imidazolate anion can act as a bridging ligand, connecting two metal centers. researchgate.net The versatility of imidazole as a ligand allows for the formation of complexes with various coordination numbers and geometries.
Homoleptic octahedral complexes, where six imidazole ligands surround the metal center, have been characterized for several divalent metal ions, including Fe(II), Co(II), Ni(II), and Zn(II). wikipedia.org Square planar geometries are observed for Cu(II), Pd(II), and Pt(II) complexes. wikipedia.org Tetrahedral coordination is also common, particularly for Zn(II). wikipedia.org The specific geometry adopted depends on factors such as the metal ion, the steric and electronic properties of the imidazole ligand, and the counter-ions present. rsc.org For example, in a study of indole-imidazole complexes with ZnCl2, the zinc(II) ion was found to be tetrahedrally surrounded by two imidazole nitrogen atoms and two chloride ions. nih.gov
The coordination of substituted imidazoles can lead to more complex structures. For example, tripodal imidazole-containing ligands can form intricate three-dimensional coordination polymers with varying topologies. acs.org The flexibility and angular nature of di(pyridyl)imidazole derivatives have been shown to influence the structural diversity of d10-metal coordination polymers. rsc.org
Electronic Structure and Thermochemical Properties of Metal Complexes
The electronic structure of metal-imidazole complexes is a key determinant of their properties. The imidazole ligand is considered a pure sigma-donor, and its basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals can be described using ligand field theory. The strength of this interaction, quantified by the ligand field splitting parameter (10Dq), can be determined from the d-d absorption bands in the electronic spectrum of the complex. researchgate.net For example, the crystal field stabilization energy (CFSE) for a Cu(II) complex was calculated from its d-d transition. researchgate.net
The thermochemical properties of metal-imidazole complexes are also of significant interest. Thermogravimetric analysis (TGA) can be used to study the thermal stability of these complexes. For instance, hexaimidazolecobalt(II) nitrate (B79036) and perchlorate (B79767) complexes were found to be thermally stable up to 150 °C and 170 °C, respectively. mdpi.com The decomposition pathway can be influenced by the nature of the anion present in the complex. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are increasingly being used to simulate the geometric and energetic features of metal-imidazole complexes. acs.orgnih.gov These simulations can provide insights into the nature of the metal-ligand bonding and help in the interpretation of experimental data.
Asymmetric Catalysis Employing Imidazole-Based Ligands
The development of chiral ligands is central to the field of asymmetric catalysis. Imidazole-containing ligands have emerged as a promising class of ligands for a variety of enantioselective transformations. Their modular nature allows for the facile introduction of chirality and the fine-tuning of steric and electronic properties.
Design and Synthesis of Chiral Imidazole P,N-Ligands
A particularly successful class of chiral imidazole-based ligands are those containing both a phosphorus and a nitrogen donor atom, often referred to as P,N-ligands. acs.org A key strategy in the design of these ligands is the creation of atropisomeric biaryl systems where an imidazole ring is incorporated. acs.orgnih.gov The steric hindrance around the biaryl axis creates a high barrier to rotation, allowing for the isolation of stable enantiomers. wikipedia.org
The synthesis of these ligands often involves a multi-step sequence. For example, an imidazole-based biaryl P,N-ligand was prepared as a single enantiomer, demonstrating a new strategy for increasing the rotational barrier in biaryls by incorporating a 5-membered aromatic heterocycle. acs.org Another approach involves the incorporation of axial chirality into phosphino-imidazoline ligands. nih.gov The synthesis of chiral bicyclic imidazole catalysts has also been reported, offering a new scaffold for asymmetric catalysis. acs.orgresearchgate.net
Application in Enantioselective Reactions (e.g., A3-coupling)
Chiral imidazole-based P,N-ligands have proven to be highly effective in a range of enantioselective reactions. One notable example is the asymmetric A3 (aldehyde-alkyne-amine) coupling reaction, which provides a direct route to chiral propargylamines, valuable building blocks in organic synthesis. nih.govnih.govrsc.org
In the copper-catalyzed asymmetric A3 coupling, a chiral P,N-ligand coordinates to the copper(I) catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction. The UCD-PHIM ligand, a phosphino-imidazoline ligand, has been successfully applied in the copper-catalyzed asymmetric A3 coupling of various aldehydes and amines, affording high enantioselectivities (up to 99% ee). nih.gov The study highlighted the importance of both axial and central chirality, as well as the imidazoline (B1206853) moiety and the phosphine (B1218219) unit, for achieving high enantioselectivity. nih.gov An atropisomeric P,N-ligand named StackPhos, which incorporates an imidazole ring into a biaryl system, also showed excellent performance in the enantioselective A3-coupling reaction. nih.gov
The development of new chiral tertiary amine catalysts based on a bicyclic imidazole skeleton has also been reported, with successful applications in several enantioselective reactions. acs.org These catalysts have been used in dynamic kinetic resolution and enantioselective O-acylation reactions. acs.org
Ruthenium Metathesis Catalysts with Imidazole Ligands
The incorporation of N-heterocyclic carbene (NHC) ligands has revolutionized the field of olefin metathesis, with ruthenium-based catalysts being at the forefront of this transformation. While phosphine-containing Grubbs-type catalysts are widely used, there is a growing interest in phosphine-free systems to enhance stability and activity under specific conditions, such as high temperatures. mdpi.com Imidazole-based ligands, as analogues of 5-(3-methoxy-4-nitrophenyl)-1H-imidazole, have emerged as a promising class of ligands for developing robust ruthenium metathesis catalysts. mdpi.comresearchgate.net
Phosphine-free ruthenium benzylidene complexes featuring two imidazole ligands have been synthesized and characterized. mdpi.comresearchgate.net These catalysts demonstrate notable efficacy in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at elevated temperatures where traditional phosphine-containing catalysts may promote side reactions. mdpi.com The synthesis typically involves the reaction of a commercially available ruthenium precursor, such as the second-generation Grubbs catalyst, with an appropriate 1-substituted-1H-imidazole. mdpi.comresearchgate.net The stability and high activity of these imidazole-ligated catalysts under harsh conditions are attributed to the strengthening of the Ruthenium-Nitrogen (Ru-N) bond. mdpi.com
The catalytic performance of these ruthenium-imidazole complexes has been evaluated in various RCM reactions. For instance, the cyclization of N,N-diallyl-4-methylbenzenesulfonamide is a common benchmark. Research has shown that catalysts bearing imidazole ligands can achieve high conversions for this substrate. researchgate.net The activity of these systems highlights a path toward creating more selective ruthenium catalysts suitable for demanding industrial applications. mdpi.com
Furthermore, catalysts with imidazolin-2-ylidene ligands, which are structurally related to imidazoles, show increased activity in RCM, successfully cyclizing di-, tri-, and even tetra-substituted olefins. researchgate.net This demonstrates the versatility of the imidazole scaffold in designing highly active metathesis catalysts. A new generation of ruthenium catalysts bearing a 1,3-dimesitylimidazol-2-ylidene ligand has proven effective in preparing various heterocycles with high yields, even for hindered heterodienes that are challenging for standard Grubbs catalysts. nih.govacs.org
| Catalyst/Precursor | Substrate | Reaction | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Ru complex with 1-mesityl-1H-imidazole ligands | N,N-Diallyl-4-methylbenzenesulfonamide | RCM | >99% | Toluene, 80 °C | researchgate.net |
| Ru complex with 1-benzyl-1H-imidazole ligands | N,N-Diallyl-4-methylbenzenesulfonamide | RCM | >99% | Toluene, 80 °C | researchgate.net |
| 1,3-Dimesitylimidazol-2-ylidene ruthenium benzylidene | Hindered heterodienes | RCM | Very Good | Not specified | nih.gov |
| [RuCl(triazenide)(p-cymene)] complexes | Nitrobenzene (B124822) | Reduction | 90-99% | NaBH₄, 30 min | nih.gov |
Role of Imidazole in Redox Catalysis and Electron Transfer Processes
The imidazole moiety, the core of the title compound, plays a significant role in various redox and electron transfer reactions. Its ability to act as both a proton donor and acceptor allows it to facilitate complex multi-step reactions, making its derivatives valuable in the design of electron transport materials and catalysts. nih.govresearchgate.net Imidazole derivatives are considered key components in the synthesis of electron transport or bipolar host materials for applications like organic light-emitting diodes (OLEDs) due to their favorable electrochemical and photoluminescence properties. researchgate.net
Facilitation of Electron Transfer from Organic Reductants
Imidazole has been shown to facilitate the oxidation of organic compounds that typically lose a hydrogen atom in the process. nih.govresearchgate.net In cyclic voltammetry studies, high concentrations of imidazole at a pH of 8.0 resulted in a shift of the oxidation wave for reductants like ascorbic acid, 2,3-dimethoxy-5-methyl-1,4-hydroquinone, and the vitamin E analogue Trolox to lower potentials. nih.gov This effect is less pronounced at a lower pH (5.5), indicating that the unprotonated form of imidazole is crucial for this activity. nih.govresearchgate.net
The mechanism involves imidazole functioning as a proton acceptor, which permits a concerted proton/electron transfer from the organic reductant. nih.govresearchgate.net By accepting a proton, imidazole facilitates the otherwise difficult removal of a hydrogen atom (proton plus electron), thereby lowering the activation energy for the oxidation of the reductant. In contrast, imidazole does not affect the cyclic voltammogram of compounds like methyl viologen, which undergo pure electron transfer without an accompanying proton transfer. nih.gov This selective facilitation underscores the specific role of imidazole in proton-coupled redox processes.
| Organic Reductant | Observed Effect in Presence of Imidazole (pH 8) | Proposed Mechanism | Reference |
|---|---|---|---|
| Ascorbic acid | Shift of oxidizing wave to lower potentials | Concerted proton/electron transfer | nih.gov |
| 2,3-Dimethoxy-5-methyl-1,4-hydroquinone | Shift of oxidizing wave to lower potentials | Concerted proton/electron transfer | nih.gov |
| Trolox (Vitamin E analogue) | Shift of oxidizing wave to lower potentials | Concerted proton/electron transfer | nih.gov |
| Methyl viologen | No effect | Undergoes pure electron transfer | nih.gov |
Proton-Coupled Electron Transfer (PCET) Mechanisms involving Imidazole
Proton-coupled electron transfer (PCET) is a fundamental process in biological and chemical energy conversion, where an electron and a proton are transferred in a single kinetic step. Imidazole is a key player in many PCET systems due to its pKa being near neutral and its ability to form hydrogen bonds.
In synthetic systems inspired by Photosystem II (PSII), ruthenium-imidazole complexes have been extensively studied to understand PCET mechanisms. acs.orgnih.govresearchgate.netosti.gov In a model complex, [Ru(bpy)₂(phen-imidazole-Ph(OH)(tBu)₂)]²⁺, a Ru(III) center generated by a flash-quench sequence oxidizes an appended phenol (B47542). acs.orgnih.gov The proton from the phenol is transferred to the hydrogen-bonded imidazole base. acs.orgnih.gov This phenol oxidation proceeds through a stepwise electron transfer-proton transfer (ET-PT) mechanism with a rate constant (kₑₜ) of 2.7 x 10⁷ s⁻¹. acs.orgnih.gov
Conversely, the reduction of the resulting phenoxyl radical in the same system occurs via a concerted PCET pathway. acs.orgnih.gov This reaction is nonadiabatic and displays an unusual inverse kinetic isotope effect (KIE) of 0.55, which is attributed to better vibrational overlap for deuterium (B1214612) transfer. acs.orgnih.gov
Other studies have shown that imidazole can act as an electron relay. researchgate.net In modular complexes containing a ruthenium-chromophore and an imidazole unit, light-induced excitation leads to the formation of an imidazole radical through internal electron transfer to the oxidized chromophore. researchgate.net This process is highly dependent on the ability of the imidazole to be deprotonated, highlighting the critical role of the proton in controlling the kinetics and energetics of electron trafficking. researchgate.net
Furthermore, the N-H bond of an imidazole ligand in a ruthenium complex can be significantly weakened upon photoexcitation. rsc.org For the complex [Ru(bpy)₂(pyimH)]²⁺, the bond dissociation free energy (BDFE) of the imidazole N-H bond drops from approximately 91 kcal mol⁻¹ in the ground state to 43 kcal mol⁻¹ in the excited state. rsc.org This makes the excited complex a potent hydrogen atom donor, capable of engaging in light-driven formal hydrogen atom transfer (HAT) reactions. The mechanism involves electron transfer from the ruthenium center coupled with the release of the N-H proton to a base. rsc.org
| System | Process | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| [Ru(bpy)₂(phen-imidazole-Ph(OH)(tBu)₂)]²⁺ | Phenol Oxidation | Stepwise (ET-PT) | kₑₜ = 2.7 x 10⁷ s⁻¹; KIE ≈ 1 | acs.orgnih.gov |
| [Ru(bpy)₂(phen-imidazole-Ph(O•)(tBu)₂)]²⁺ | Phenoxyl Radical Reduction | Concerted PCET | Inverse KIE = 0.55 | acs.orgnih.gov |
| [Ru(bpy)₂(pyimH)]²⁺ + Acceptor | Photoinduced Formal HAT | Sequential ET/PT | Excited state BDFE = 43 kcal mol⁻¹ | rsc.org |
| Ru-chromophore-imidazole triad | Photoinduced ET | Internal ET | Imidazole acts as an electron relay | researchgate.net |
Applications in Materials Science and Advanced Technologies for Imidazole Derivatives
Development of Fluorescent Chemical Sensors and Probes
The development of fluorescent sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. Imidazole (B134444) derivatives are often utilized in this field due to their potential to exhibit changes in their fluorescence properties upon interaction with specific analytes.
While specific studies on 5-(3-methoxy-4-nitrophenyl)-1H-imidazole for metal ion detection are not extensively documented, the general principles for related imidazole-based sensors involve mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The nitrogen atoms within the imidazole ring can act as binding sites for metal ions. For instance, research on other imidazole-containing compounds has demonstrated high selectivity for ions like Fe³⁺ and Cu²⁺. researchgate.netresearchgate.netrsc.orgnih.gov The fluorescence of these sensors is often quenched upon binding with the metal ion due to paramagnetic effects or enhanced non-radiative decay pathways. researchgate.netnih.gov The methoxy (B1213986) and nitro groups on the phenyl ring of this compound would modulate the electron density of the molecule, potentially influencing its selectivity and sensitivity towards different metal ions.
Table 1: Comparison of Imidazole-Based Fluorescent Sensors for Metal Ion Detection
| Imidazole Derivative | Target Ion | Detection Limit | Quenching Efficiency (%) | Reference |
| (2-(4,5-bis((E)-4-methoxystyryl)-1H-imidazol-2-yl) phenol) (BMIP) | Cu²⁺ | - | - | researchgate.net |
| 4-(4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl)-N,N-diphenylaniline (CIN) | Fe³⁺ | 0.26 μM | - | researchgate.net |
| 4-(4,5-di(furan-2-yl)-1H-imidazol-2-yl)-N,N-diphenylaniline (FIN) | Fe³⁺ | 0.10 μM | - | researchgate.net |
| [Cd(TIPA)(suc)₀.₅(NO₃)·1/2H₂O]n | Fe³⁺ | - | - | nih.gov |
Data for specific quenching efficiencies are often context-dependent and not always reported in initial studies.
The imidazole scaffold is a key component of many biological molecules, including the amino acid histidine, which plays a crucial role in enzyme active sites. This inherent biocompatibility and structural similarity make imidazole derivatives attractive for biosensing applications. One area of interest is the detection of adenosine (B11128) and its metabolites. While direct research on this compound for adenosine detection is limited, studies on related compounds highlight the potential. For example, inhibitors of adenosine deaminase (ADA), an enzyme that breaks down adenosine, have been developed from various heterocyclic compounds. researchgate.net The specific electronic and steric properties of this compound could be explored for its interaction with biological targets like ADA, potentially leading to new biosensors.
Optoelectronic Materials Research
The field of optoelectronics relies on materials that can efficiently convert light into electrical signals or vice versa. The π-conjugated system of imidazole derivatives, enhanced by the substituent groups in this compound, suggests its potential utility in this domain.
In OLEDs, organic materials are used as the emissive layer. The color and efficiency of the OLED are determined by the molecular structure of the emitter. Triphenyl-imidazole derivatives have been investigated as blue-emitting materials. researchgate.net The presence of both methoxy and nitro groups on the phenyl ring of this compound creates a donor-acceptor system, which can be beneficial for tuning the emission wavelength and improving charge injection/transport properties. Theoretical studies on similar D-π-A (Donor-π-Acceptor) imidazole-based dyes have shown that such structures can be promising for applications in dye-sensitized solar cells (DSSCs), a related technology. researchgate.net
Efficient charge transport is crucial for the performance of electronic devices. Imidazole derivatives can function as either electron-transporting or hole-transporting materials, depending on their electronic structure. The nitro group in this compound is strongly electron-withdrawing, which could facilitate electron injection and transport, making it a candidate for an n-type material. Conversely, the methoxy group and the imidazole ring could contribute to hole transport. This ambipolar character, or the ability to transport both positive and negative charges, is highly desirable for simplifying device architecture. Furthermore, the high thermal stability often associated with aromatic heterocyclic compounds is a critical requirement for host materials in OLEDs, which must endure the heat generated during device operation. nih.gov
Supramolecular Assembly and Crystal Engineering
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The imidazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent building block for creating predictable supramolecular assemblies.
Future Research Directions and Interdisciplinary Challenges
Development of Novel and Sustainable Synthetic Routes for Functionalized Imidazoles
The synthesis of functionalized imidazoles is a mature field, yet there remains a significant need for more sustainable and efficient methodologies. researchgate.netbohrium.com Traditional methods often require harsh reaction conditions, toxic catalysts, or produce significant waste. researchgate.net Future research is increasingly focused on "green chemistry" approaches to address these limitations.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for imidazole (B134444) synthesis. bohrium.comdoaj.org
Ultrasound-Promoted Reactions: Sonochemistry offers another energy-efficient route to imidazole derivatives. bohrium.comdoaj.org
Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed without the need for a catalyst or solvent is a major goal of green chemistry, reducing both cost and environmental impact. tandfonline.com
Multicomponent Reactions: One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly efficient and atom-economical. iau.ir The Debus-Radziszewski reaction is a classic example used for synthesizing imidazole derivatives. mdpi.com
Novel Starting Materials: Researchers are exploring alternative starting materials and synthetic pathways, such as the denitrogenative transformation of 5-amino-1,2,3-triazoles, to access novel imidazole structures. nih.gov
These modern synthetic methods offer significant advantages over traditional approaches, as summarized in the table below.
| Method | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity |
| Ultrasound-Promoted Synthesis | Energy efficiency, enhanced reaction rates |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, environmentally benign |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste |
Advanced Computational Modeling for Predictive Design of Imidazole-Based Systems
Computational chemistry has become an indispensable tool in the design and study of new molecules. For imidazole-based systems, computational modeling can predict a wide range of properties, guiding synthetic efforts and providing insights into biological activity.
Future research in this area will likely focus on:
Density Functional Theory (DFT) Calculations: DFT is a powerful method for predicting electronic structure, heat of formation, and thermal stability of imidazole derivatives. capes.gov.brnih.gov For nitro-substituted imidazoles like 5-(3-methoxy-4-nitrophenyl)-1H-imidazole, DFT can be used to understand how the nitro group influences the molecule's stability and reactivity. capes.gov.brnih.gov
Molecular Docking: This technique is crucial for predicting how a molecule will bind to a biological target, such as a protein or enzyme. mdpi.comresearchgate.net By simulating the interaction between an imidazole derivative and a target's active site, researchers can estimate its potential as a drug candidate. mdpi.com
ADMET Prediction: Computational models can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are critical for its development as a drug. mdpi.com
Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of related imidazole derivatives, researchers can build models that correlate specific structural features with biological activity, aiding in the design of more potent and selective compounds. nih.gov
Exploration of New Catalytic Transformations with Imidazole-Based Ligands
The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with metal centers. This property has been extensively exploited in the development of new catalysts for a wide range of organic transformations. nih.govacs.org
Future research directions in this area include:
Asymmetric Catalysis: Chiral imidazole-based ligands are used to create catalysts that can produce one enantiomer of a chiral molecule over the other, which is crucial in the synthesis of many pharmaceuticals. nih.govwikipedia.org
Ruthenium-Catalyzed Metathesis: Imidazole ligands have been used to develop phosphine-free ruthenium catalysts for olefin metathesis, a powerful carbon-carbon bond-forming reaction. mdpi.com These catalysts often exhibit high stability and activity, even under harsh reaction conditions. mdpi.com
Copper-Catalyzed Oxidation: Imidazole-containing ligands have been used in bioinspired copper catalysts for oxidation reactions. acs.org Computational and experimental studies help in understanding the role of the imidazole and other structural features in the catalytic efficiency. acs.org
Bifunctional Catalysis: Imidazole-based ligands can be designed to have both a metal-binding site and another functional group that can participate in the catalytic cycle, leading to highly efficient and selective transformations. acs.org
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
Understanding how imidazole derivatives interact with biological systems at the molecular level is key to developing new and effective drugs. The imidazole ring itself can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets. nih.gov
Future research will focus on:
Inhibition of Enzymes: Many imidazole-containing drugs act by inhibiting specific enzymes. nih.gov Detailed mechanistic studies are needed to understand precisely how these molecules bind to the enzyme's active site and disrupt its function.
DNA Interactions: The nitro group in compounds like this compound is an important feature. Nitroimidazoles can be bioreductively activated to form reactive intermediates that can damage DNA, a mechanism that is exploited in some anticancer and antimicrobial agents. google.comnih.gov
Receptor Binding: Imidazole derivatives can act as agonists or antagonists at various receptors. longdom.org Elucidating the precise binding mode and the resulting conformational changes in the receptor is a major goal of molecular pharmacology.
Overcoming Drug Resistance: The emergence of drug-resistant strains of bacteria and cancer cells is a major global health challenge. mdpi.com Research is ongoing to design new imidazole derivatives that can overcome these resistance mechanisms. nih.gov
The biological activities of imidazole derivatives are diverse, as highlighted in the table below.
| Biological Activity | Mechanism of Action (Examples) |
| Anticancer | Inhibition of protein kinases, DNA damage nih.govgoogle.com |
| Antibacterial | Inhibition of DNA replication and cell wall synthesis mdpi.com |
| Antifungal | Inhibition of ergosterol (B1671047) synthesis numberanalytics.com |
| Anti-inflammatory | Inhibition of COX-2 enzyme nih.gov |
Integration of Imidazole Derivatives into Emerging Material Platforms
The unique properties of the imidazole ring also make it an attractive building block for advanced materials. numberanalytics.comlifechemicals.com
Future research in this area will explore:
Imidazole-Based Polymers: These polymers can exhibit high thermal stability and ionic conductivity, making them suitable for applications such as fuel cells and batteries. numberanalytics.com
Functionalized Surfaces: Imidazole derivatives can be used to modify surfaces, creating materials with specific catalytic or sensing properties. numberanalytics.com
Corrosion Inhibitors: Imidazoles have been shown to be effective corrosion inhibitors for metals like copper, likely by forming a protective layer on the metal surface. dtic.mil
Nonlinear Optical (NLO) Materials: Certain imidazole derivatives have been identified as potential NLO materials, which have applications in telecommunications and optical computing. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-methoxy-4-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or condensation of nitro-substituted aryl aldehydes with amidines. For example, analogous compounds are synthesized via cyclocondensation of 3,4,5-trimethoxybenzaldehyde with aryl amines in methanol under reflux, followed by purification via column chromatography . Optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., triethylamine), and temperature control to enhance yield. Reaction progress should be monitored via TLC, and intermediates characterized by -NMR and IR spectroscopy .
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles and dihedral planes, particularly for the imidazole core and substituents . Spectroscopic techniques include:
- -NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 3.8–4.0 ppm indicates methoxy groups.
- IR : Stretching bands at ~1350 cm (NO) and ~1600 cm (C=N) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/O ratios confirm purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound in pharmacological contexts?
- Methodological Answer : SAR studies require synthesizing analogs with modified substituents (e.g., replacing the nitro group with halogens or methoxy derivatives) and evaluating biological activity. For example:
- Replace the 3-methoxy group with fluorine to assess electronic effects on binding affinity .
- Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, such as p38 MAP kinase, based on crystal structures .
- Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) and correlate with computational data .
Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability using force fields (e.g., AMBER) to model interactions over 100 ns trajectories.
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond acceptor count from datasets of similar imidazoles .
- Docking Studies : Use crystal structures (e.g., PDB: 1AEB) to identify key residues (e.g., His) interacting with the nitro group .
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
- Methodological Answer :
- Data Cross-Validation : Compare -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to confirm assignments .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]) with accuracy ≤2 ppm.
- Twinned Crystallography : For ambiguous XRD data, refine using SHELXL’s TWIN/BASF commands to address overlapping reflections .
Q. What strategies improve synthetic yield and regioselectivity in nitro-substituted imidazole derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 8 hours) and improve regioselectivity via controlled dielectric heating .
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct nitro group placement .
- Catalytic Screening : Test Pd/C or Raney nickel for selective reduction of nitro groups in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
